molecular formula C41H78O16P2 · 2NH4 B1163566 PtdIns-(5)-P1 (1,2-dipalmitoyl) (ammonium salt)

PtdIns-(5)-P1 (1,2-dipalmitoyl) (ammonium salt)

Cat. No. B1163566
M. Wt: 925.1
InChI Key: XAERIJXJLCXLHF-HOWSNFIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(5)-P1 can be further phosphorylated to give diphosphates such as PtdIns-(4,5)-P2. These can also be cleaved by PI-specific phospholipase C (PLC) to give inositol triphosphates (IP3). The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references .

Scientific Research Applications

  • Tumor Suppression and Chromatin Modification : PtdIns(5)P interacts with the tumor suppressor protein ING2, which plays a role in chromatin modification. Analogues of PtdIns(5)P were synthesized for in vivo studies, showing that replacing the 5-phosphate group does not compromise binding to ING2. These analogues were equivalent to dipalmitoyl PtdIns(5)P in augmenting cell death induced by DNA double-strand breaks (Huang et al., 2007).

  • Synthesis and Biological Evaluation : Analogues of dipalmitoyl phosphatidic acid and PtdIns(4,5)P2 were synthesized and immobilized onto a solid support, revealing specific binding to a number of proteins. This study highlights the potential for PtdIns analogues in biochemical research (Lim et al., 2002).

  • Chemical Synthesis and Molecular Recognition : Metabolically stabilized analogues of PtdIns(3)P were synthesized, offering tools to study the lipid's changes in cell physiology. These analogues showed reduced binding activities with certain proteins, demonstrating their potential for research into cellular signaling (Xu et al., 2006).

  • Cell Motility : Phosphoinositide 3-kinase, which activates cell motility, produces phosphatidylinositol 1,4,5-trisphosphate (PtdIns-3,4,5-P3) as a lipid product. Studies found that PtdIns-3,4,5-P3 increases the motility of cells and is involved in actin reorganization and membrane ruffling (Derman et al., 1997).

  • Synthesis and Biological Activity : Synthesis of phosphatidylinositol-3,4,5-trisphosphorothioate, a stabilized analogue of PtdIns(3,4,5)P(3), showed agonist activity for cellular events mediated by this phosphoinositide. This analogue mimicked insulin in activating sodium transport in cells (Zhang et al., 2008).

  • Cellular Signaling and Stress Response : Phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P(2)] has key signaling roles in cells, including cytoskeletal modification and protein trafficking. Arabidopsis plants showed increased synthesis of PtdIns(4,5)P(2) in response to stress, indicating its role in cellular signaling under stress conditions (Dewald et al., 2001).

properties

Product Name

PtdIns-(5)-P1 (1,2-dipalmitoyl) (ammonium salt)

Molecular Formula

C41H78O16P2 · 2NH4

Molecular Weight

925.1

InChI

InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5

InChI Key

XAERIJXJLCXLHF-HOWSNFIOSA-N

SMILES

CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+]

synonyms

DPPI-5-P1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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